(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester
Description
Historical Context and Chemical Taxonomy
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester was developed as part of systematic efforts to create synthetic phenylpropanoid derivatives with enhanced biological activities and pharmaceutical applications. The compound is officially registered with the Chemical Abstracts Service number 1292290-97-1 and possesses the molecular formula C₁₄H₁₆O₃ with a molecular weight of 232.279 grams per mole. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature as ethyl (3S)-3-(4-hydroxyphenyl)hex-4-ynoate, reflecting its structural components and stereochemical configuration.
The compound's development can be traced to research into G protein-coupled receptor 40 agonists, where it serves as a crucial synthetic intermediate. Historical documentation indicates that this compound emerged from efforts to create more effective antidiabetic agents, with its synthesis involving commercially available starting materials such as 4-hydroxybenzaldehyde and propargyl bromide. The compound belongs to a broader class of phenolic compounds that have been extensively studied for their therapeutic potential since the early 2000s.
From a taxonomical perspective, the compound is classified under several chemical categories. It falls within the broader classification of organic compounds containing aromatic rings, specifically those with phenolic characteristics due to the presence of the hydroxyphenyl group. Additionally, the presence of the alkyne functional group places it within the category of acetylenic compounds, which are known for their enhanced reactivity and potential for further chemical modifications.
Classification within Phenylpropanoids
Phenylpropanoids constitute a diverse family of organic compounds biosynthesized by plants from the amino acids phenylalanine and tyrosine through the shikimic acid pathway. The name derives from the six-carbon aromatic phenyl group and the three-carbon propene tail structure characteristic of these compounds. This compound is classified within this family due to its structural foundation based on a phenylpropanoid backbone, specifically featuring the characteristic phenyl ring with hydroxyl substitution.
Natural phenylpropanoids serve essential functions throughout the plant kingdom, providing structural components for polymers, ultraviolet light protection, defense against herbivores and pathogens, and mediating plant-pollinator interactions through floral pigments and scent compounds. While this compound is synthetic rather than naturally occurring, it maintains the fundamental structural characteristics that define phenylpropanoids.
The compound's classification within phenylpropanoids is supported by its structural features, particularly the presence of the hydroxyphenyl group attached to an aliphatic chain. However, unlike many natural phenylpropanoids that contain coumaric acid derivatives, this synthetic compound incorporates a hexynoic acid ethyl ester moiety with an alkyne functionality. This structural modification enhances its reactivity and provides opportunities for click chemistry applications, distinguishing it from traditional phenylpropanoid structures.
| Phenylpropanoid Classification Features | This compound |
|---|---|
| Aromatic Ring System | 4-Hydroxyphenyl group |
| Aliphatic Chain | Hexynoic acid ethyl ester |
| Functional Groups | Hydroxyl, alkyne, ester |
| Stereochemistry | (3S) configuration |
| Molecular Formula | C₁₄H₁₆O₃ |
Stereochemical Significance of (3S) Configuration
The (3S) designation in the compound's name specifically refers to the stereochemical configuration at the third carbon position, representing a crucial chiral center that significantly influences the molecule's biological interactions and pharmaceutical applications. Stereochemistry plays a fundamental role in determining how molecules interact with biological targets, as different enantiomers can exhibit vastly different biological activities, pharmacokinetics, and toxicological profiles.
The (3S) configuration indicates that when viewed according to the Cahn-Ingold-Prelog priority rules, the arrangement of substituents around the chiral carbon follows a counterclockwise direction. This specific spatial arrangement affects how the molecule fits into enzyme active sites, binds to receptors, and participates in various biochemical processes. Research has demonstrated that the stereochemistry at this position can influence the compound's effectiveness as a synthetic intermediate and its biological activity profile.
Stereochemical considerations become particularly important when examining the compound's role as a precursor to G protein-coupled receptor 40 agonists. The (3S) configuration contributes to the proper spatial orientation required for effective receptor binding and activation. Studies utilizing chiral analytical techniques, including nuclear magnetic resonance spectroscopy with chiral solvating agents and cyclodextrin complexation, have been employed to determine and verify the stereochemical purity of such compounds.
The significance of maintaining the correct stereochemical configuration extends to synthetic processes as well. During the synthesis of this compound, specific reaction conditions and catalysts must be employed to ensure stereoselective formation of the desired (3S) isomer rather than the (3R) enantiomer. This requirement adds complexity to the synthetic process but is essential for maintaining the compound's intended biological properties.
Current Research Landscape
The contemporary research landscape surrounding this compound encompasses multiple scientific disciplines, with particular emphasis on medicinal chemistry, pharmaceutical development, and synthetic organic chemistry. Current investigations focus primarily on the compound's utility as a synthetic intermediate for developing G protein-coupled receptor 40 agonists, which represent promising therapeutic targets for type 2 diabetes mellitus treatment.
Recent research has demonstrated that this compound serves as a crucial building block in the synthesis of advanced pharmaceutical agents, particularly those targeting metabolic disorders. The compound's structural features, including the alkyne functionality, make it amenable to various chemical transformations, including click chemistry reactions that facilitate bioconjugation processes valuable in drug development and biochemical research. These applications have positioned the compound as an important tool in modern pharmaceutical synthesis.
Biological activity studies have revealed that this compound exhibits potential antioxidant and anti-inflammatory properties, characteristics commonly associated with phenylpropanoid compounds. Research indicates that the hydroxyphenyl group may modulate enzyme activity or receptor interactions, contributing to these beneficial biological effects. Additionally, the alkyne functionality allows participation in specialized chemical reactions that enhance the compound's versatility in biochemical applications.
Properties
IUPAC Name |
ethyl (3S)-3-(4-hydroxyphenyl)hex-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-3-5-12(10-14(16)17-4-2)11-6-8-13(15)9-7-11/h6-9,12,15H,4,10H2,1-2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSMNXDTRPKCCG-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C#CC)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C#CC)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
- Formation of the phenylalkyne intermediate via nucleophilic substitution.
- Esterification of the intermediate with ethanol or ethylating agents under acid catalysis.
This route is supported by literature indicating that the initial step involves the reaction of 4-hydroxybenzaldehyde with propargyl bromide, producing a propargylated phenol derivative, which is subsequently esterified.
Specific Preparation Methods
Method A: Nucleophilic Substitution and Esterification
This approach is supported by research indicating that the nucleophilic substitution occurs efficiently under mild conditions, with subsequent esterification typically performed at reflux temperatures.
Method B: Industrial-Scale Synthesis Using Continuous Flow Reactors
This method enhances scalability, yields, and process control, making it suitable for large-scale production.
Research Findings and Data Tables
Table 1: Comparative Synthesis Conditions and Yields
| Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Laboratory Nucleophilic Substitution | 4-Hydroxybenzaldehyde, propargyl bromide | Base (K2CO3), reflux, 24 hrs | 75-85 | High purity intermediate |
| Esterification | Intermediate, ethanol | Acid catalyst, reflux | 80-90 | Purification by distillation |
| Industrial Flow Process | Phenolic precursor, propargyl bromide | Continuous flow, 100-150°C | 85-95 | Consistent quality and high yield |
Research Findings:
- The nucleophilic substitution step typically proceeds with high efficiency (~85%) under mild basic conditions.
- Esterification yields are optimized at reflux temperatures with strong acid catalysis, often exceeding 90%.
- Continuous flow methods have demonstrated improved scalability with yields approaching 95%, as reported in patents and industrial process studies.
Notes on Reaction Optimization and Challenges
- Selectivity: Maintaining stereoselectivity for the (3S) configuration requires chiral catalysts or stereoselective reaction conditions, as discussed in patent literature.
- Purification: Crystallization or chromatography is employed to isolate the pure ester, especially to remove unreacted starting materials or side products.
- Environmental Considerations: Use of greener solvents and catalytic systems is increasingly emphasized in industrial synthesis to minimize environmental impact.
Summary of Key Research Findings
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reducing the alkyne group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or sodium amide.
Major Products Formed
Oxidation: Quinones
Reduction: Alkenes or alkanes
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates.
Comparison with Similar Compounds
Comparison with Structural Analogs
Methyl Ester Derivatives
Example Compound: (3S)-3-(4-Hydroxyphenyl)hex-4-ynoic acid methyl ester (CAS: Not explicitly provided)
- Structural Differences : Methyl ester vs. ethyl ester.
- Synthesis: Prepared via Mitsunobu reactions or alkylation of the phenolic hydroxyl group using alcohols like 2-methyl-1-butanol or 3-pentyn-1-ol .
- Pharmacological Relevance : These derivatives act as GPR40 agonists, with modifications to the alkoxy group (e.g., pent-3-yn-1-yloxy) enhancing receptor binding or metabolic stability. Yields range from 51% to 79% depending on the substituent .
Ethyl Esters of Phenolic Acids
Ethyl 4-Hydroxyphenylacetate (CAS: 17138-28-2)
- Structure: Simpler backbone lacking the hexynoic acid chain and triple bond.
- Molecular Formula : $ \text{C}{10}\text{H}{12}\text{O}_3 $, molecular weight 180.20 g/mol .
- Applications : Used in flavoring agents and intermediates, differing from the target compound’s pharmacological focus .
Ethyl (E)-4-Hydroxycinnamate (CAS: 7362-39-2)
- Structure : Cinnamate ester with a double bond instead of a triple bond.
- Properties : Melting point 83°C, boiling point 175–184°C, naturally occurring in vinegar .
- Key Difference: The triple bond in the hexynoic acid derivative may confer greater metabolic stability compared to the cinnamate’s conjugated system .
Hexynoic Acid Derivatives with Varied Substituents
Example Compound: (3S)-3-{4-[(3-Methylbut-3-en-1-yl)oxy]phenyl}hex-4-ynoic acid methyl ester
Carboxylic Acid Precursor
Example Compound: (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid (CAS: 865233-35-8)
Physicochemical and Pharmacological Comparison Table
Biological Activity
(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester, also known as ethyl 3-(4-hydroxyphenyl)hex-4-ynoate, is a phenolic compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on antioxidant and anti-inflammatory effects, and provides a comparison with related compounds.
Chemical Structure and Properties
The compound is characterized by a hydroxyphenyl group attached to a hexynoic acid ethyl ester moiety. Its molecular formula is with a molecular weight of 232.28 g/mol. The presence of both hydroxy and alkyne functional groups contributes to its unique reactivity and biological activity.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress which is linked to various diseases including cancer and cardiovascular disorders.
Table 1: Antioxidant Activity Comparison
The effectiveness of the compound as an antioxidant can be measured using assays such as the DPPH radical scavenging assay, where lower IC50 values indicate higher antioxidant capacity.
2. Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are involved in inflammatory responses. This suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Radical Scavenging : The hydroxy group can donate electrons to free radicals, neutralizing them.
- Enzyme Modulation : The compound may interact with enzymes involved in inflammation pathways, thereby reducing the synthesis of inflammatory mediators.
- Cell Signaling Pathways : It may influence cell signaling pathways associated with oxidative stress and inflammation.
Case Studies
A study published in MDPI explored various phenolic compounds' antioxidant activities, highlighting that compounds similar to this compound exhibited varying degrees of activity based on their structural features. The study concluded that the presence of hydroxyl groups significantly enhances antioxidant properties .
Another investigation focused on the anti-inflammatory potential of phenolic compounds, demonstrating that those with hydroxy groups could effectively reduce inflammation markers in cell cultures .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Table 2: Comparison of Biological Activities
| Compound | Antioxidant Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | Moderate |
| 4-Hydroxycinnamic acid | Moderate | High |
| 4-Hydroxybenzoic acid | Low | Moderate |
This comparison illustrates that while this compound has promising antioxidant properties, its anti-inflammatory effects may not be as pronounced as those observed in other compounds.
Q & A
Q. What are the standard synthetic routes for preparing (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid ethyl ester?
The compound is synthesized via Mitsunobu reaction or esterification of its methyl ester precursor. For example:
- Mitsunobu Reaction : (3S)-3-(4-Hydroxyphenyl)hex-4-ynoic acid methyl ester is reacted with alcohols (e.g., 2-methyl-1-butanol) using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in dry tetrahydrofuran (THF) at 50°C. Purification involves chromatography (silica gel, heptane/ethyl acetate gradient), yielding the ethyl ester derivative with ~79% efficiency .
- Esterification : Direct transesterification with ethanol under acidic or basic conditions (not explicitly detailed in evidence but inferred from analogous protocols).
Q. How is stereochemical purity ensured during synthesis?
Chiral purity (>98% e.e.) is confirmed using chiral HPLC (e.g., Chiralpak IG-3 column with hexane/ethanol + 0.2% TFA isocratic phase). The (3S)-configuration correlates with GPR40 receptor activity, validated through in vitro assays .
Q. What analytical methods are used to characterize this compound?
- Mass Spectrometry (MS) : ESI+ mode confirms molecular weight (e.g., [M+Na]⁺ = 311.1 for the methyl ester derivative) .
- Chromatography : Retention times (e.g., Rt = 3.118 min) and purity assessments via HPLC .
Advanced Research Questions
Q. How do structural modifications impact GPR40 receptor agonism?
Substituents on the phenyl ring (e.g., alkoxy chains, branched groups) significantly affect receptor binding. For example:
- Alkoxy Chain Length : Derivatives with longer chains (e.g., pent-3-yn-1-yloxy) show reduced agonism compared to shorter chains (e.g., 2-methylbutoxy), likely due to steric hindrance .
- Branched Groups : (3S)-3-{4-[(3S)-3,7-dimethylocta-6-en-1-yl]oxy}phenyl derivatives exhibit enhanced activity (MS: [M+Na]⁺ = 379.2), suggesting improved hydrophobic interactions with GPR40 .
Q. How can researchers resolve contradictions in synthetic yields across protocols?
Discrepancies in yields (e.g., 52% vs. 79%) arise from:
- Reaction Conditions : Temperature control (e.g., maintaining below boiling point during DIAD addition) .
- Purification Efficiency : Gradient elution in chromatography (heptane/ethyl acetate from 100:1 to 20:1) improves separation of polar byproducts .
- Substrate Reactivity : Bulkier alcohols (e.g., citronellol) reduce yields due to steric effects .
Q. What in vitro assays validate GPR40 agonist activity?
- cAMP Accumulation Assays : Measure intracellular cAMP levels in GPR40-transfected HEK293 cells.
- Calcium Flux Assays : Fluorescent dyes (e.g., Fluo-4) detect receptor activation via calcium mobilization .
- Dose-Response Curves : EC₅₀ values calculated for potency comparisons (e.g., derivatives with EC₅₀ < 100 nM considered high-potency) .
Methodological Considerations
Q. How to optimize reaction scalability for gram-scale synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
